N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1040660-15-8
VCID: VC11934063
InChI: InChI=1S/C21H25FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h8-13,15,19,23H,1-7,14H2
SMILES: C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H25FN2O4S2
Molecular Weight: 452.6 g/mol

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide

CAS No.: 1040660-15-8

Cat. No.: VC11934063

Molecular Formula: C21H25FN2O4S2

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide - 1040660-15-8

Specification

CAS No. 1040660-15-8
Molecular Formula C21H25FN2O4S2
Molecular Weight 452.6 g/mol
IUPAC Name N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanesulfonamide
Standard InChI InChI=1S/C21H25FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h8-13,15,19,23H,1-7,14H2
Standard InChI Key ZAUQOUGSWNSVRM-UHFFFAOYSA-N
SMILES C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are widely studied for their applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties. This compound is structurally characterized by a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a cyclohexanesulfonamide moiety.

Synthesis

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide typically involves:

  • Quinoline Derivative Preparation: Starting from quinoline derivatives or tetrahydroquinoline intermediates.

  • Sulfonylation: Introduction of the fluorobenzenesulfonyl group using sulfonyl chloride derivatives under basic conditions.

  • Cyclohexanesulfonamide Coupling: Reacting the intermediate with cyclohexanesulfonamide through amide bond formation.

Biological Significance

While specific biological data for this compound is limited in the provided references, structurally related sulfonamides are known for:

  • Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria.

  • Anticancer Potential: Some derivatives exhibit cytotoxicity against cancer cell lines.

  • Anti-inflammatory Properties: Modulation of inflammatory pathways through enzyme inhibition.

Applications in Medicinal Chemistry

This compound's structure suggests potential applications in:

  • Drug Discovery: As a lead compound for developing kinase inhibitors or antimicrobial agents.

  • Molecular Docking Studies: To evaluate binding affinities with biological targets such as enzymes or receptors.

Analytical Characterization

The characterization of this compound can be performed using:

  • NMR Spectroscopy: To determine the chemical environment of hydrogens and carbons.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared (IR) Spectroscopy: To identify functional groups like sulfonamides.

Limitations and Future Directions

Despite its potential, further studies are needed to:

  • Elucidate its pharmacokinetics and pharmacodynamics.

  • Evaluate its toxicity profile in vitro and in vivo.

  • Explore its efficacy in disease models.

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